4-o-Galloylbergenin

Übersicht

Beschreibung

4-O-Galloylbergenin is a derivative of bergenin, a glycosidic derivative of trihydroxybenzoic acid. Bergenin was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia. This compound has garnered attention due to its various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-O-Galloylbergenin can be synthesized through the esterification of bergenin with gallic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production of this compound involves the extraction of bergenin from plant sources such as Bergenia crassifolia, followed by chemical modification. The process includes the isolation of bergenin using solvents like methanol or ethanol, followed by esterification with gallic acid under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 4-O-Galloylbergenin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it to its corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the galloyl moiety.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted compounds with various functional groups .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

4-O-Galloylbergenin exhibits significant antioxidant properties. Studies have shown that it possesses strong radical scavenging activities, which are crucial in combating oxidative stress-related diseases. The compound has been identified as a potential superoxide dismutase (SOD) ligand, demonstrating effective interaction with SOD in molecular docking simulations, indicating its role in reducing oxidative damage in biological systems .

Anti-Hyperuricemic Effects

Research indicates that this compound can inhibit xanthine oxidase (XOD), an enzyme involved in uric acid production. This inhibition suggests potential applications in managing conditions like gout, where hyperuricemia is a significant concern. The compound's binding affinity to XOD has been documented, showing promising results for therapeutic use .

Anti-Cancer Potential

The compound has demonstrated anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell migration. Mechanistic studies reveal that it may enhance the expression of pro-apoptotic proteins while suppressing anti-apoptotic factors, making it a candidate for cancer therapy .

Antiviral Activity

This compound has shown effectiveness against various viruses, including coronaviruses. Its structural analogs have been tested for antiviral properties, suggesting that this compound could be developed into antiviral medications .

Antioxidative and Anti-Hyperuricemic Components

A study highlighted the antioxidative and anti-hyperuricemic effects of this compound alongside other compounds derived from Rheum palmatum. The results indicated that this compound effectively interacted with SOD and inhibited XOD, showcasing its dual role in managing oxidative stress and uric acid levels .

Cancer Cell Studies

In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including HeLa cells. The compound was found to inhibit galectin-3 enzyme activity, which is implicated in cancer progression .

Antiviral Research

Research involving the antiviral properties of gallic acid derivatives, including this compound, showed promising results against SARS-CoV-2 and other coronaviruses. The study confirmed its efficacy through live virus experiments, supporting its potential use in developing antiviral therapies .

Comparative Data Table

| Property | This compound | Other Derivatives |

|---|---|---|

| Antioxidant Activity | Strong | Varies by compound |

| Xanthine Oxidase Inhibition | Effective | Varies |

| Apoptosis Induction | Yes | Yes (varies) |

| Antiviral Activity | Yes | Yes (varies) |

| Cancer Cell Migration Inhibition | Yes | Yes (varies) |

Wirkmechanismus

The mechanism of action of 4-O-Galloylbergenin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase and lipoxygenase.

Antitumor Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways

Vergleich Mit ähnlichen Verbindungen

4-O-Galloylbergenin is unique compared to other similar compounds due to its specific galloyl moiety, which enhances its pharmacological properties. Similar compounds include:

11-O-Galloylbergenin: Another galloyl derivative with similar but distinct biological activities.

Bergenin: The parent compound with a broader range of pharmacological effects.

4,11-Di-O-Galloylbergenin: A derivative with multiple galloyl groups, offering enhanced bioactivity.

Biologische Aktivität

4-o-Galloylbergenin is a derivative of bergenin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and antiplasmodial properties, as well as its potential therapeutic applications.

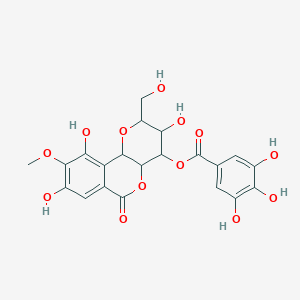

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 480.38 g/mol. It can be isolated from various plant sources, including the rhizome of Ardisia gigantifolia and Bergenia crassifolia .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The effectiveness of this compound was evaluated using various assays, including DPPH radical scavenging activity, reducing power assay, and total antioxidant capacity.

Table 1: Antioxidant Activity Comparison

| Compound | % Radical Scavenging Activity (RSA) | EC50 (μg/mL) | Reducing Power Assay (RPA) | Total Antioxidant Capacity |

|---|---|---|---|---|

| This compound | 87.26 ± 1.671 | 7.276 ± 0.058 | 1.315 ± 0.027 | 951.50 ± 109.64 |

| Bergenin | 6.858 ± 0.329 | 99.807 ± 3.120 | 0.055 ± 0.002 | 49.159 ± 3.136 |

| Ascorbic Acid | 97.85 ± 0.623 | 6.571 ± 0.303 | 3.351 ± 0.034 | 2478.36 ± 173.81 |

| Gallic Acid | 98.12 ± 0.931 | 4.732 ± 0.187 | 1.435 ± 0.031 | 2201.05 ± 152.33 |

As shown in Table 1, the radical scavenging activity of this compound is significantly higher than that of bergenin itself, indicating its potential as a powerful antioxidant agent .

Antiplasmodial Activity

The antiplasmodial activity of this compound was assessed against Plasmodium falciparum, the parasite responsible for malaria. In vitro studies revealed that it has a promising IC50 value, indicating effective inhibition of the parasite's growth.

Table 2: Antiplasmodial Activity

| Compound | Source | IC50 (μg/mL) |

|---|---|---|

| This compound | Whole plant of M. philippensis | <8 μM (7.85 μM) |

| Bergenin | Various sources | >8 μM |

| Chloroquine | Standard control | <28 nM |

The results indicate that the antiplasmodial activity of this compound is comparable to that of standard antimalarial drugs like chloroquine .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

- Antioxidant Mechanism : It scavenges free radicals, thereby preventing oxidative stress and cellular damage.

- Antimalarial Mechanism : The compound may interfere with the metabolic processes of P. falciparum, leading to reduced parasitemia levels in treated subjects .

Case Studies and Research Findings

A notable study conducted on mice infected with P. falciparum demonstrated that treatment with extracts rich in bergenin derivatives, including this compound, resulted in significant reductions in parasitic load and inflammation markers . The treatment also induced a Th1-type immune response, further supporting its potential as a therapeutic agent against malaria.

Eigenschaften

IUPAC Name |

[3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c1-31-16-10(25)4-7-12(15(16)28)17-19(34-21(7)30)18(14(27)11(5-22)32-17)33-20(29)6-2-8(23)13(26)9(24)3-6/h2-4,11,14,17-19,22-28H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSHSFQTWCKTFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 4-O-Galloylbergenin and where is it found?

A1: this compound is a bergenin derivative, a type of chemical compound often found in plants. It has been isolated from various plant species, including Ardisia gigantifolia, Mallotus philippensis, Bergenia scopulosa, and Astilbe chinensis. [, , , , ]

Q2: What are the notable structural characteristics of this compound?

A2: While the provided abstracts don't delve into the detailed spectroscopic data, they do highlight that this compound is a bergenin derivative. This means it shares the core structure of bergenin but with a galloyl group attached to the 4-position oxygen atom. Further research into spectral databases and publications focusing on its structural elucidation would be needed for a comprehensive understanding of its molecular formula, weight, and spectroscopic properties.

Q3: Has this compound been isolated from Astilbe chinensis before?

A3: The isolation of this compound from Astilbe chinensis is considered a novel finding. [] This suggests further investigation into the phytochemical profile of this plant species could be worthwhile.

Q4: What are the potential applications of this compound based on current research?

A4: While the provided research papers primarily focus on the isolation and identification of this compound, some hint at potential applications:

- Antioxidant Activity: Research suggests that this compound, along with other bergenin derivatives like 11-O-Galloylbergenin, exhibits significant antioxidant activity in DPPH radical scavenging assays. [, ] This finding indicates a potential use in combating oxidative stress.

- Anti-hyperuricemic Activity: While not directly studied for this compound, closely related compounds like 11-O-Galloylbergenin have been identified as potential xanthine oxidase (XOD) ligands through bio-affinity ultrafiltration methods. [] Since XOD plays a key role in uric acid production, this suggests a possible research avenue for exploring the anti-hyperuricemic properties of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.